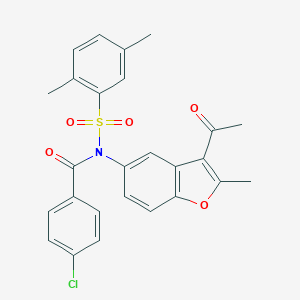

![molecular formula C27H25NO4S B281539 N-[(4-ethylphenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylbenzamide](/img/structure/B281539.png)

N-[(4-ethylphenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylbenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-[(4-ethylphenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylbenzamide, also known as TDB or GSK2831781, is a small molecule inhibitor that has been developed as a potential therapeutic agent for various diseases. TDB is a potent and selective inhibitor of the protein kinase TBK1, which is involved in the regulation of innate immune responses and cellular stress pathways.

Wirkmechanismus

N-[(4-ethylphenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylbenzamide is a selective inhibitor of TBK1, a protein kinase that plays a key role in the regulation of innate immune responses and cellular stress pathways. TBK1 is activated by various stimuli, including viral infection, DNA damage, and cytokine signaling. Once activated, TBK1 phosphorylates downstream targets, including the transcription factors IRF3 and NF-κB, which regulate the expression of genes involved in immune responses and inflammation. By inhibiting TBK1, N-[(4-ethylphenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylbenzamide can modulate these pathways and potentially provide therapeutic benefits in various diseases.

Biochemical and Physiological Effects:

N-[(4-ethylphenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylbenzamide has been shown to inhibit TBK1 activity in vitro and in vivo, resulting in the suppression of downstream signaling pathways. In preclinical models, N-[(4-ethylphenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylbenzamide has been found to reduce inflammation and tumor growth, and enhance the efficacy of immune checkpoint inhibitors. N-[(4-ethylphenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylbenzamide has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.

Vorteile Und Einschränkungen Für Laborexperimente

N-[(4-ethylphenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylbenzamide is a potent and selective inhibitor of TBK1, which makes it a valuable tool for studying the role of TBK1 in various disease models. However, the use of N-[(4-ethylphenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylbenzamide in lab experiments may be limited by its cost and availability. In addition, the specificity of N-[(4-ethylphenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylbenzamide for TBK1 may be affected by off-target effects or cross-reactivity with other kinases.

Zukünftige Richtungen

There are several potential future directions for the development and application of N-[(4-ethylphenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylbenzamide. One area of interest is the use of N-[(4-ethylphenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylbenzamide in combination with other therapeutic agents, such as immune checkpoint inhibitors or chemotherapy drugs, to enhance their efficacy. Another area of interest is the exploration of N-[(4-ethylphenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylbenzamide as a potential therapeutic agent for autoimmune diseases, such as lupus or psoriasis. Further studies are also needed to elucidate the mechanisms of action of N-[(4-ethylphenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylbenzamide and its potential off-target effects.

Synthesemethoden

The synthesis of N-[(4-ethylphenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylbenzamide has been described in a patent application by GlaxoSmithKline. The method involves several steps, including the preparation of intermediate compounds and the coupling of the final benzamide moiety. The starting materials for the synthesis are commercially available and the process can be carried out on a large scale.

Wissenschaftliche Forschungsanwendungen

N-[(4-ethylphenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylbenzamide has been extensively studied in preclinical models for its potential therapeutic applications. It has been found to have anti-inflammatory and anti-tumor effects in various disease models, including rheumatoid arthritis, multiple sclerosis, and cancer. N-[(4-ethylphenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylbenzamide has also been shown to enhance the efficacy of immune checkpoint inhibitors in cancer treatment.

Eigenschaften

Molekularformel |

C27H25NO4S |

|---|---|

Molekulargewicht |

459.6 g/mol |

IUPAC-Name |

N-(4-ethylphenyl)sulfonyl-N-(6,7,8,9-tetrahydrodibenzofuran-2-yl)benzamide |

InChI |

InChI=1S/C27H25NO4S/c1-2-19-12-15-22(16-13-19)33(30,31)28(27(29)20-8-4-3-5-9-20)21-14-17-26-24(18-21)23-10-6-7-11-25(23)32-26/h3-5,8-9,12-18H,2,6-7,10-11H2,1H3 |

InChI-Schlüssel |

MJHCHQOEQMGMPO-UHFFFAOYSA-N |

SMILES |

CCC1=CC=C(C=C1)S(=O)(=O)N(C2=CC3=C(C=C2)OC4=C3CCCC4)C(=O)C5=CC=CC=C5 |

Kanonische SMILES |

CCC1=CC=C(C=C1)S(=O)(=O)N(C2=CC3=C(C=C2)OC4=C3CCCC4)C(=O)C5=CC=CC=C5 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{Acetyl[(2,5-dimethylphenyl)sulfonyl]amino}phenyl acetate](/img/structure/B281463.png)

![Methyl 5-{butyryl[(2,5-dimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281465.png)

![Ethyl 5-{butyryl[(2,5-dimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281466.png)

![Ethyl 5-{benzoyl[(2,5-dimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281469.png)

![N-[(4-ethylphenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylbutanamide](/img/structure/B281474.png)

![N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxyphenyl]-4-isopropylbenzenesulfonamide](/img/structure/B281476.png)

![N-[(4-isopropylphenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylbutanamide](/img/structure/B281483.png)

![N-[(4-isopropylphenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylisonicotinamide](/img/structure/B281484.png)

![Ethyl 5-{benzoyl[(2,4-dimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281486.png)

![Methyl 5-{benzoyl[(2,4-dimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281488.png)

![N-[(4-chlorophenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylbutanamide](/img/structure/B281491.png)

![N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl-N-(thien-2-ylsulfonyl)butanamide](/img/structure/B281495.png)